molecular formula C12H9Cl2NO B8435258 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B8435258
M. Wt: 254.11 g/mol
InChI Key: WEUADSGKQOEQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

5,8-dichloro-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C12H9Cl2NO/c13-7-4-5-8(14)12-10(7)6-2-1-3-9(16)11(6)15-12/h4-5,15H,1-3H2

InChI Key

WEUADSGKQOEQQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C(C=CC(=C23)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2,5-Dichlorophenyl)hydrazine hydrochloride (0.3 g, 1.40 mmol) was dissolved in MeOH (3 mL) and 1,2-cyclo hexadione (0.15 g, 1.40 mmol) was added and the mixture heated to 60° C. for 24 h. The reaction mixture was cooled to room temperature and the volatiles were removed in vacuo. The residue was diluted with water, neutralized with NaHCO3 solution and extracted with EtOAc (3×15 mL). The combined organic extracts were concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (3:17) as eluant] to provide the title compound (0.35 g, 11.8%). 1H NMR (200 MHz, CDCl3, δ in ppm) 8.92 (bs, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.06 (d, J=8.0 Hz, 1H), 3.36 (t, J=6.2 Hz, 2H), 2.69 (t, J=6.0 Hz, 2H), 2.34-2.21 (m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Yield
11.8%

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